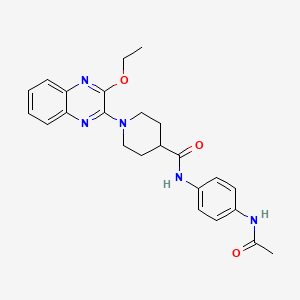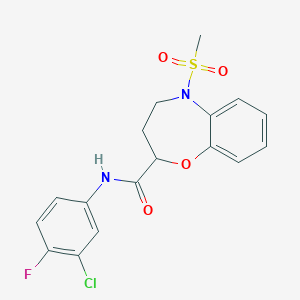![molecular formula C23H17F3N2O3S B11230734 6-allyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11230734.png)
6-allyl-N-[4-(trifluoromethyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of benzo[c]thiazine-9-carboxamides , characterized by a fused dibenzothiazine ring system. Its chemical structure features an allyl group, a trifluoromethyl-substituted phenyl ring, and a carboxamide moiety. The “5,5-dioxide” indicates the presence of two oxygen atoms in the five-membered ring. This compound exhibits intriguing properties due to its unique structure.
Preparation Methods
Synthetic Routes::
Suzuki–Miyaura Coupling:
Free Radical Bromination:
- Details on industrial-scale synthesis are proprietary, but the methods mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidative processes due to the presence of the 5,5-dioxide moiety.
Reduction: Reduction reactions may occur at the carbonyl group or other functional groups.
Substitution: The trifluoromethyl-substituted phenyl ring is susceptible to nucleophilic substitution.
Common Reagents: Palladium catalysts, boron reagents, NBS, and reducing agents.
Major Products: Various derivatives resulting from substitution, reduction, or oxidation.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Employed in materials science and organic electronics.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of the dibenzo[c,e][1,2]thiazine core, trifluoromethyl group, and carboxamide functionality sets it apart.
Similar Compounds: Other benzo[c]thiazine derivatives, such as 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine, exhibit related properties.
Properties
Molecular Formula |
C23H17F3N2O3S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5,5-dioxo-6-prop-2-enyl-N-[4-(trifluoromethyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H17F3N2O3S/c1-2-13-28-20-12-7-15(14-19(20)18-5-3-4-6-21(18)32(28,30)31)22(29)27-17-10-8-16(9-11-17)23(24,25)26/h2-12,14H,1,13H2,(H,27,29) |
InChI Key |
LMNZIDSCTJCMER-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11230655.png)
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11230658.png)
![3-{[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B11230661.png)
![N-(2-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11230665.png)

![2-{4-[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl}ethanol](/img/structure/B11230683.png)
![N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11230688.png)
![N-cyclohexyl-2-{[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11230692.png)
![Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B11230695.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11230707.png)

![methyl 3-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11230716.png)

